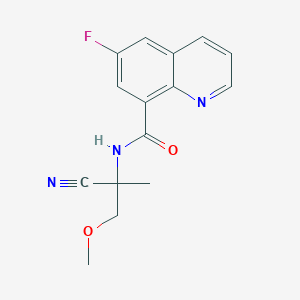
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide, also known as AZD5363, is a small molecule inhibitor of the AKT kinase pathway. This compound has been extensively studied for its potential as a cancer therapeutic agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
Mecanismo De Acción
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide is a selective inhibitor of the AKT kinase pathway. This pathway is involved in the regulation of cell growth, survival, and metabolism, and is frequently dysregulated in cancer cells. By inhibiting this pathway, N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide is able to inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the AKT kinase pathway, it has also been shown to inhibit the mTOR pathway, which is another key pathway involved in the regulation of cell growth and survival. In addition, N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide has been shown to induce autophagy, which is a cellular process involved in the degradation of damaged or unnecessary cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide as a research tool is its selectivity for the AKT kinase pathway. This allows researchers to specifically target this pathway and study its effects on cancer cells. However, one limitation of N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide. One area of interest is the development of combination therapies that include N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide and other cancer drugs. In addition, there is interest in studying the effects of N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide on other cellular pathways, such as the PI3K pathway. Finally, there is interest in developing new formulations of N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide that improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide involves a multi-step process that begins with the reaction of 6-fluoroquinoline-8-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-cyano-2-methoxy-1-methylethyl)amine to form the desired product, N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide. The overall yield of this process is approximately 30%.
Aplicaciones Científicas De Investigación
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, and ovarian cancer. In addition, N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide has been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
Propiedades
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-6-fluoroquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-15(8-17,9-21-2)19-14(20)12-7-11(16)6-10-4-3-5-18-13(10)12/h3-7H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEUIACZOUWFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=C2C(=CC(=C1)F)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B2583427.png)
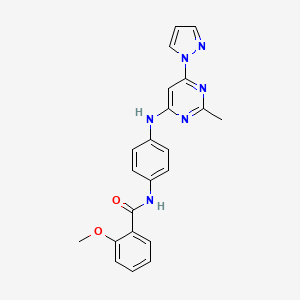
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate](/img/structure/B2583429.png)
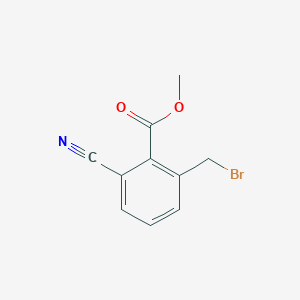
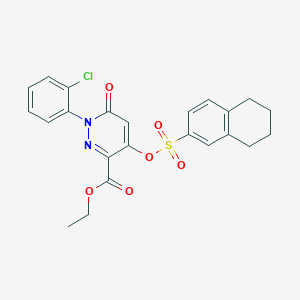
![tert-butyl 4-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2583437.png)
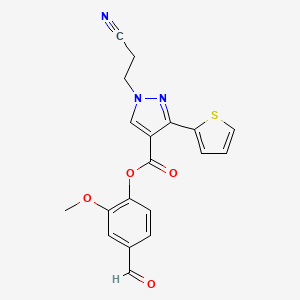
![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2583441.png)
![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2583443.png)
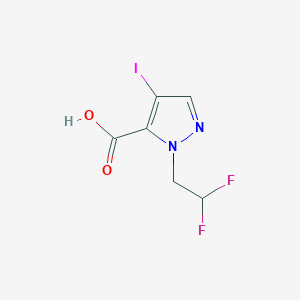
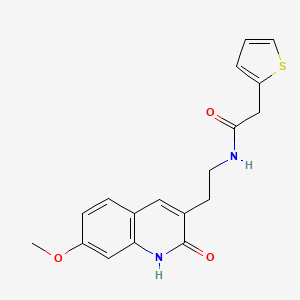
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2583448.png)
![4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2583449.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2583450.png)